molecular formula C12H11F3N2O2 B2523696 5-(4-(Trifluoromethyl)phenethyl)imidazolidine-2,4-dione CAS No. 2175193-43-6

5-(4-(Trifluoromethyl)phenethyl)imidazolidine-2,4-dione

Cat. No.: B2523696
CAS No.: 2175193-43-6
M. Wt: 272.227
InChI Key: RBLVSPLFCTXTLY-UHFFFAOYSA-N
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Description

5-(4-(Trifluoromethyl)phenethyl)imidazolidine-2,4-dione is a hydantoin derivative characterized by a five-membered imidazolidine-2,4-dione core substituted with a 4-(trifluoromethyl)phenethyl group. The trifluoromethyl (-CF₃) group is a strong electron-withdrawing moiety that enhances electrophilicity and influences molecular stability and reactivity . Its rigid lactam structure promotes intramolecular hydrogen bonding, which may enhance stability in biological or photochemical contexts .

Properties

IUPAC Name

5-[2-[4-(trifluoromethyl)phenyl]ethyl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N2O2/c13-12(14,15)8-4-1-7(2-5-8)3-6-9-10(18)17-11(19)16-9/h1-2,4-5,9H,3,6H2,(H2,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBLVSPLFCTXTLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC2C(=O)NC(=O)N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(Trifluoromethyl)phenethyl)imidazolidine-2,4-dione typically involves the reaction of 4-(trifluoromethyl)benzylamine with glyoxal in the presence of a base, followed by cyclization to form the imidazolidine-2,4-dione ring. The reaction conditions often include:

    Solvent: Commonly used solvents include ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalyst/Base: Bases such as sodium hydroxide or potassium carbonate are often used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems can ensure precise control over temperature, pressure, and reaction time, leading to a more efficient synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-(4-(Trifluoromethyl)phenethyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced imidazolidine compounds.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine-2,4-dione derivatives with additional oxygen-containing functional groups, while reduction may produce simpler imidazolidine compounds.

Scientific Research Applications

5-(4-(Trifluoromethyl)phenethyl)imidazolidine-2,4-dione has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a building block in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(4-(Trifluoromethyl)phenethyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in cell proliferation and survival.

Comparison with Similar Compounds

Trifluoromethyl-Substituted Hydantoins

Compounds with trifluoromethyl groups on the phenyl ring demonstrate distinct electronic and steric effects. Key examples include:

Compound Name Substituents Key Properties References
5-Methyl-5-[4-(trifluoromethyl)phenyl]imidazolidine-2,4-dione Methyl at C5, -CF₃ at para position Enhanced electrophilicity, rigid conformation, stability in cyclization reactions
3-(4-(Trifluoromethyl)phenyl)imidazolidine-2,4-dione (18a) -CF₃ at para position, no C5 substituent ESI-MS m/z: 245.1 [M+H]⁺; synthetic yield: 66.7%
BAY-9835 intermediates (e.g., Rac-N-{[4-(1,5-dimethyl-1H-pyrazol-4-yl)-2,5-dioxoimidazolidin-4-yl]methyl}-4′-(trifluoromethyl)[biphenyl]-2-carboxamide) Biphenyl-CF₃, pyrazole substituents Orally bioavailable ADAMTS7 inhibitors; synthesized via DMF-mediated coupling

Key Observations :

  • The position of the -CF₃ group (e.g., phenethyl vs. phenyl) alters steric bulk and electronic distribution, impacting biological target interactions .
  • Biphenyl-CF₃ derivatives (e.g., BAY-9835) exhibit oral bioavailability, suggesting that extended aromatic systems improve pharmacokinetics .

UV-Filtering Hydantoin Derivatives

Several 5-arylideneimidazolidine-2,4-diones serve as UV filters due to conjugated π-systems:

Compound Name λmax (nm) Molar Absorption Coefficient (ε) Photostability Application References
(Z)-5-((E)-3-phenylallylidene)imidazolidine-2,4-dione (4f) ~355 High (comparable to avobenzone) Moderate Broad-spectrum UV
Diethyl 2,2′-((Z)-4-(4-methoxybenzylidene)-2,5-dioxoimidazolidine-1,3-diyl)diacetate (3b) ~310 SPFin vitro: 3.07 ± 0.04 High UVB-specific
Target Compound (hypothetical data inferred) N/A Likely lower ε due to saturated phenethyl group Moderate Potential UVA/UVB

Key Observations :

  • Unsaturated spacers (e.g., benzylidene or allylidene) enhance UV absorption via conjugation, whereas saturated groups (e.g., phenethyl) may reduce efficacy .
  • Methoxy groups improve solubility and photostability, as seen in compound 3b .

Key Observations :

  • Piperazine and benzylidene substituents enhance interaction with bacterial efflux pumps or neurotransmitter receptors .

Biological Activity

5-(4-(Trifluoromethyl)phenethyl)imidazolidine-2,4-dione is a compound of significant interest due to its unique structural properties and potential biological activities. This article examines the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a trifluoromethyl group attached to a phenethyl moiety, which is linked to an imidazolidine-2,4-dione core. This structure contributes to its lipophilicity, enhancing its ability to penetrate cell membranes and interact with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness against Gram-positive bacteria and fungi, suggesting potential applications in treating infections caused by resistant strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cell proliferation in several cancer cell lines. The proposed mechanism involves the modulation of key signaling pathways responsible for cell survival and apoptosis .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against Gram-positive bacteria
AnticancerInhibition of cell proliferation
Enzyme InhibitionModulation of specific enzyme activities

The biological activity of this compound is attributed to its interaction with various molecular targets. The trifluoromethyl group enhances the compound's binding affinity to enzymes and receptors involved in cellular signaling pathways. This interaction can lead to the inhibition of enzymes critical for cancer cell survival and proliferation.

Case Studies

  • Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Candida albicans. The results demonstrated significant inhibition zones compared to control groups, indicating strong antimicrobial potential.
  • Cancer Cell Line Evaluation : In vitro studies using human breast cancer cell lines showed that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed that this was associated with increased apoptosis rates .

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